molecular formula C7H16NOP B13467956 1-Methyl-4-(methylamino)phosphinane 1-oxide

1-Methyl-4-(methylamino)phosphinane 1-oxide

Cat. No.: B13467956
M. Wt: 161.18 g/mol
InChI Key: JQSDKXPELRBFES-UHFFFAOYSA-N
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Description

1-Methyl-4-(methylamino)phosphinane 1-oxide is an organophosphorus compound characterized by the presence of a phosphinane ring substituted with a methyl group and a methylamino group

Preparation Methods

The synthesis of 1-Methyl-4-(methylamino)phosphinane 1-oxide can be achieved through several routes. One common method involves the reaction of a phosphinane derivative with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(methylamino)phosphinane 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinane oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the phosphinane oxide back to the corresponding phosphinane.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include phosphinane derivatives and substituted phosphinanes.

Scientific Research Applications

1-Methyl-4-(methylamino)phosphinane 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(methylamino)phosphinane 1-oxide involves its interaction with molecular targets through its phosphinane ring and functional groups. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The pathways involved in its action include coordination chemistry and organometallic reactions.

Comparison with Similar Compounds

1-Methyl-4-(methylamino)phosphinane 1-oxide can be compared with other similar compounds such as:

    Phosphinanes: These compounds share the phosphinane ring structure but differ in their substituents.

    Phosphinane oxides: These are oxidized derivatives of phosphinanes and have similar reactivity.

    Methylamino derivatives: Compounds with a methylamino group exhibit similar nucleophilic properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H16NOP

Molecular Weight

161.18 g/mol

IUPAC Name

N,1-dimethyl-1-oxo-1λ5-phosphinan-4-amine

InChI

InChI=1S/C7H16NOP/c1-8-7-3-5-10(2,9)6-4-7/h7-8H,3-6H2,1-2H3

InChI Key

JQSDKXPELRBFES-UHFFFAOYSA-N

Canonical SMILES

CNC1CCP(=O)(CC1)C

Origin of Product

United States

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